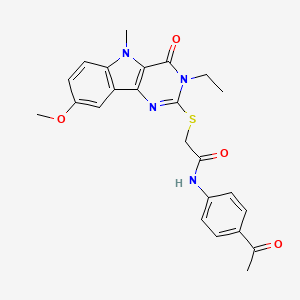![molecular formula C21H17N3O4 B2941078 (E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate CAS No. 620109-17-3](/img/structure/B2941078.png)
(E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate
Übersicht
Beschreibung
The compound “(E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate” is a complex organic molecule. It contains a pyrido[1,2-a]pyrimidin-3-yl group, which is a type of heterocyclic compound (a compound that contains atoms of at least two different elements). This group is attached to a 2-cyano-3-acrylate group via a 2,3-dimethylphenoxy group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. These include a cyano group (-CN), an acrylate group (-CO2CH3), and a pyrido[1,2-a]pyrimidin-3-yl group .Wissenschaftliche Forschungsanwendungen
Transformations into Heterocyclic Compounds
Research has demonstrated the ability to transform compounds related to "(E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate" into various heterocyclic structures. For instance, the transformations of the pyrido[1,2-a]pyrazine ring system into imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes have been described, showcasing the compound's versatility in synthesizing complex heterocyclic systems (Kolar, Tiŝler, & Pizzioli, 1996).
Synthesis of Pyrimidine Derivatives
The compound's reactivity has been exploited in the synthesis of pyrimidine derivatives, a class of compounds with significant biological activity. For example, reactions of methyl 2-cyano-3,3-bis(methylthio)acrylate with carboxamides resulted in the formation of pyrimidine derivatives, highlighting its utility in creating biologically relevant structures (Kohra, Tominaga, & Hosomi, 1988).
Unusual Michael Addition Reactions
The compound has been studied for its unusual Michael addition reactions, leading to the formation of pyrido[2,3-d]pyrimidines. These reactions depend on reaction temperatures and can produce compounds with potential applications in medicinal chemistry (Berzosa, Bellatriu, Teixidó, & Borrell, 2010).
Facilitating Synthesis of Fluorescent and Anti-Cancer Compounds
Additionally, the compound has facilitated the synthesis of isomers with distinct fluorescent characteristics and selective anti-cancer activity. This research underscores its potential in developing new diagnostic tools and therapeutic agents (Irfan et al., 2021).
Eigenschaften
IUPAC Name |
methyl (E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-13-7-6-8-17(14(13)2)28-19-16(11-15(12-22)21(26)27-3)20(25)24-10-5-4-9-18(24)23-19/h4-11H,1-3H3/b15-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOXMCPCVNPBCN-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322672 | |
| Record name | methyl (E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662269 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate | |
CAS RN |
620109-17-3 | |
| Record name | methyl (E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2941000.png)



![N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2941009.png)



![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2941016.png)
![1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one](/img/structure/B2941017.png)
